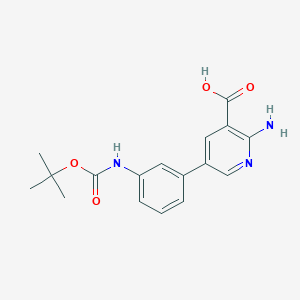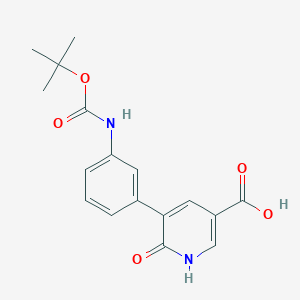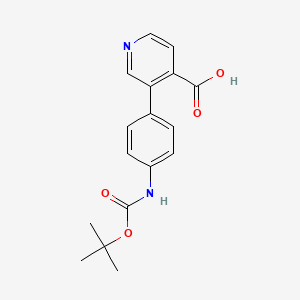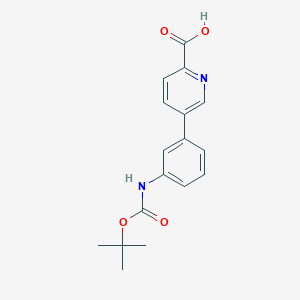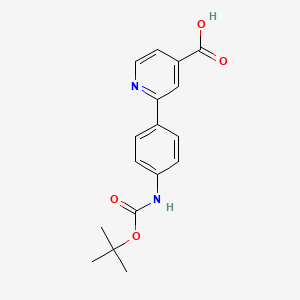
3-(3-BOC-Aminophenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-BOC-Aminophenyl)isonicotinic acid (3-BOC-APIN) is an organic compound that is widely used in laboratory experiments due to its unique properties. It is a derivative of isonicotinic acid, which is a derivative of nicotinic acid. 3-BOC-APIN has been used for various purposes in scientific research, including in the synthesis of other compounds, as a reagent for various reactions, and as a catalyst for certain biochemical processes.
科学的研究の応用
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used for various purposes in scientific research. It has been used as a reagent for various reactions, such as the synthesis of other compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. It has also been used as a catalyst for certain biochemical processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% has been used as an inhibitor of enzymes, such as acetylcholinesterase, and as a substrate for certain enzymes, such as tyrosinase.
作用機序
The mechanism of action of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes, such as acetylcholinesterase, and inhibits their activity. In addition, it is believed that the compound binds to certain substrates, such as tyrosinase, and facilitates their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% are not fully understood. However, it is believed that the compound has the potential to inhibit certain enzymes, such as acetylcholinesterase, and to facilitate certain biochemical and physiological processes, such as the oxidation of alcohols and the hydrolysis of esters. In addition, it is believed that the compound has the potential to act as an antioxidant and to protect cells from oxidative damage.
実験室実験の利点と制限
The advantages of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its high purity (95%) and its ability to be used as a reagent, catalyst, and inhibitor. The limitations of using 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in laboratory experiments include its potential to cause adverse reactions in certain individuals and its potential to cause oxidative damage to cells.
将来の方向性
The potential future directions for 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields of scientific research. In addition, further research into the synthesis of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% and its potential to be used as a pharmaceutical could lead to the development of new drugs. Finally, further research into the potential of 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% as an antioxidant could lead to the development of new treatments for oxidative damage.
合成法
3-(3-BOC-Aminophenyl)isonicotinic acid, 95% can be synthesized in two different ways. The first method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a base, such as potassium carbonate, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. The second method involves the reaction of isonicotinic acid with 3-bromopropionic acid in the presence of a catalyst, such as palladium chloride, to yield 3-(3-BOC-Aminophenyl)isonicotinic acid, 95%. Both methods have been used successfully to produce 3-(3-BOC-Aminophenyl)isonicotinic acid, 95% in high yields.
特性
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-6-4-5-11(9-12)14-10-18-8-7-13(14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMIOUDVJIPCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)
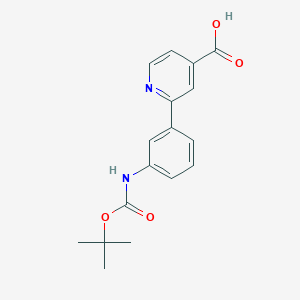
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395041.png)
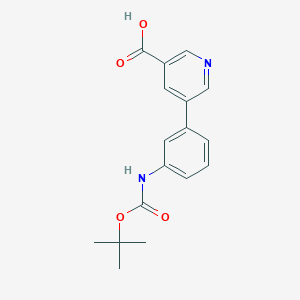
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
![2-Amino-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395052.png)

